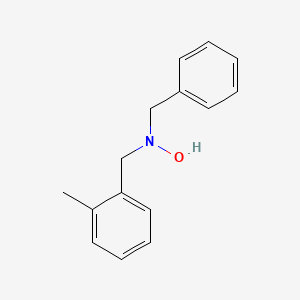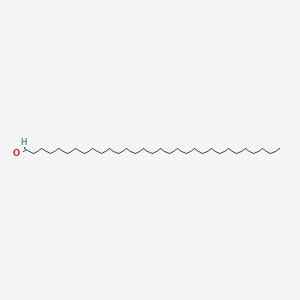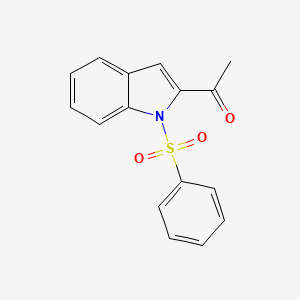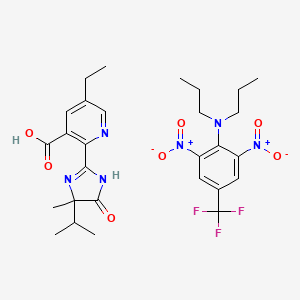![molecular formula C9H3N3O B14306150 [(5-Cyanofuran-2-yl)methylidene]propanedinitrile CAS No. 116538-78-4](/img/structure/B14306150.png)
[(5-Cyanofuran-2-yl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Cyanofuran-2-yl)methylidene]propanedinitrile is an organic compound that features a furan ring substituted with a cyano group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Cyanofuran-2-yl)methylidene]propanedinitrile typically involves the condensation of 5-cyanofuran-2-carbaldehyde with malononitrile in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and common bases used include sodium ethoxide or triethylamine. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, yielding the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(5-Cyanofuran-2-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
[(5-Cyanofuran-2-yl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [(5-Cyanofuran-2-yl)methylidene]propanedinitrile is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its cyano and furan functional groups. These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Furonitrile: A simpler furan derivative with a single cyano group.
[(5-Methylfuran-2-yl)methylidene]propanedinitrile: Similar structure but with a methyl group instead of a cyano group.
2-[(Thiophen-2-yl)methylidene]propanedinitrile: Contains a thiophene ring instead of a furan ring.
Uniqueness
[(5-Cyanofuran-2-yl)methylidene]propanedinitrile is unique due to the presence of both a cyano group and a propanedinitrile moiety on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
116538-78-4 |
|---|---|
Molecular Formula |
C9H3N3O |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-[(5-cyanofuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C9H3N3O/c10-4-7(5-11)3-8-1-2-9(6-12)13-8/h1-3H |
InChI Key |
JYYLLEJPEXZIGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C#N)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)

![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)
![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)

![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)

![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)



![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
